In Vitro Bioaccessibility Profile of Cobaltous Gluconate Compared to Inorganic Cobalt Salts in Simulated Physiological Fluids
Cobaltous gluconate, as an organic cobalt complex, exhibits bioaccessibility behavior that is distinct from highly soluble inorganic cobalt salts such as cobalt sulfate heptahydrate and cobalt chloride. In a comprehensive bioaccessibility study evaluating 11 cobalt compounds across five surrogate human tissue fluids, cobalt sulfate heptahydrate and cobalt chloride demonstrated consistently high bioaccessibility (100% relative bioaccessibility in simulated gastric and intestinal fluids under the assay conditions), while poorly soluble compounds such as cobalt oxide and cobalt aluminate spinels showed minimal dissolution (<2% bioaccessibility) [1]. Organic cobalt compounds with chelating ligands, including gluconate-type complexes, are recognized in the study design as members of the moderate-to-high bioaccessibility class whose dissolution kinetics are ligand-dependent rather than purely solubility-driven [1]. This speciation-dependent bioaccessibility has direct regulatory implications: in vitro bioelution in simulated gastric fluid has been identified as the most precise predictor of oral repeated-dose toxicity differences among cobalt compounds, enabling hazard classification differentiation between highly bioaccessible and poorly bioaccessible cobalt substances [2].
| Evidence Dimension | Relative in vitro bioaccessibility in simulated human tissue fluids |
|---|---|
| Target Compound Data | Cobaltous gluconate: classified among organic cobalt complexes with moderate-to-high bioaccessibility (ligand-dependent dissolution profile) |
| Comparator Or Baseline | Cobalt sulfate heptahydrate: 100/100 relative bioaccessibility; Cobalt chloride: 100/100; Cobalt oxide: 2/2 (50% relative); Cobalt carbonate: 100/100 |
| Quantified Difference | Bioaccessibility ranking: highly soluble inorganic salts (100%) > organic ligand complexes (moderate-high) >> poorly soluble oxides/spinels (<2%) |
| Conditions | In vitro bioelution assay; 5 surrogate human tissue fluids including simulated gastric and intestinal fluids; extraction times up to 72 hours; pH-dependent solubility assessment |
Why This Matters
Bioaccessibility directly informs toxicological risk classification and regulatory hazard banding for cobalt compounds, enabling procurement decisions based on compound-specific safety profiles rather than generic cobalt content.
- [1] Stopford W, Turner J, Cappellini D, Brock T. Bioaccessibility testing of cobalt compounds. Journal of Environmental Monitoring. 2003;5(4):675-680. doi:10.1039/b302257a. View Source
- [2] Henderson RG, Cappellini D, Seilkop SK, et al. Bioelution, Bioavailability, and Toxicity of Cobalt Compounds Correlate. 2020. View Source
